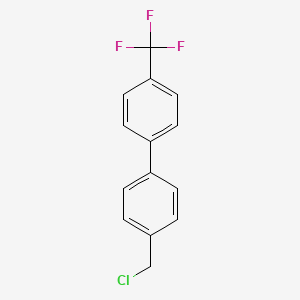

4-(4-Trifluoromethylphenyl)benzylchloride

Descripción general

Descripción

4-(4-Trifluoromethylphenyl)benzylchloride is an organic compound with the molecular formula C14H10ClF3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzyl chloride moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylphenyl)benzylchloride typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then converted to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Trifluoromethylphenyl)benzylchloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can convert the benzyl chloride group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl thiols, and benzyl ethers.

Oxidation: Products include benzyl alcohols and benzaldehydes.

Reduction: Products include toluene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

4-(4-Trifluoromethylphenyl)benzylchloride serves as an essential intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through various coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in creating complex molecules that are crucial in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Suzuki Coupling | Coupling with aryl boronic acids | Formation of biaryl compounds |

| Heck Reaction | Coupling with alkenes | Synthesis of substituted alkenes |

| Nucleophilic Substitution | Reaction with nucleophiles | Production of various derivatives |

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. Research indicates that derivatives exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) cells. The trifluoromethyl group is believed to enhance metabolic stability and bioactivity.

Case Study: Anticancer Effects on MCF-7 Cells

- Objective : Evaluate the cytotoxic effects of synthesized derivatives.

- Methodology : MTT assay to determine cell viability.

- Key Findings : Several derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents.

Material Science

Polymer Chemistry

In polymer science, this compound can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials.

Table 2: Properties of Polymers Modified with this compound

| Property | Standard Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Chemical Resistance | Moderate | High |

| Mechanical Strength | Standard | Enhanced |

Agricultural Applications

Herbicidal Activity

Research has indicated that compounds derived from this compound possess herbicidal properties. The trifluoromethyl group contributes to the herbicidal effectiveness by altering the compound's interaction with plant metabolism.

Case Study: Herbicidal Efficacy

- Objective : Assess the herbicidal activity against common weeds.

- Methodology : Field trials comparing treated vs. untreated plots.

- Key Findings : Significant reduction in weed growth observed in treated areas, indicating potential for agricultural use.

Mecanismo De Acción

The mechanism of action of 4-(4-Trifluoromethylphenyl)benzylchloride involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes, receptors, and other proteins by forming stable interactions with their active sites .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)benzyl chloride

- 4-(Trifluoromethyl)benzoyl chloride

- 4-(Trifluoromethyl)phenol

Uniqueness

4-(4-Trifluoromethylphenyl)benzylchloride is unique due to the presence of both a trifluoromethyl group and a benzyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in nucleophilic substitution reactions .

Actividad Biológica

4-(4-Trifluoromethylphenyl)benzylchloride, also known by its chemical identifier 454464-38-1, is a compound that has gained attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The presence of the benzyl chloride moiety allows for various nucleophilic substitution reactions, making it versatile in synthetic organic chemistry.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to benzylchloride derivatives. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. In one study, compounds derived from benzyl chloride exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 2.13 to 4.10 µM, indicating significant growth inhibition compared to standard treatments .

Mutagenicity and Carcinogenicity

The mutagenic potential of compounds similar to this compound has been evaluated through various assays. A study reported that benzyl chloride was active in the Salmonella/microsome assay and other short-term tests for carcinogenicity, suggesting a potential risk associated with exposure to this compound . The results indicated that while certain derivatives showed biological activity, their implications for human health require careful consideration.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has revealed that certain derivatives can effectively target bacterial strains. For example, some fluorinated compounds have demonstrated activity against multidrug-resistant strains of bacteria, indicating that modifications in chemical structure can enhance antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may play a crucial role in modulating interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and bacterial resistance.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNBTUSBSPHZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466618 | |

| Record name | 4-Chloromethyl-4'-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454464-38-1 | |

| Record name | 4-Chloromethyl-4'-trifluoromethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.